2-[(4-Amino-5-benzoyl-3-cyano-1-phenylpyrrol-2-yl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile
Overview
Description
2-[(4-Amino-5-benzoyl-3-cyano-1-phenylpyrrol-2-yl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrole ring, and various functional groups such as amino, benzoyl, cyano, and dimethylamino groups. The presence of these functional groups makes this compound highly versatile and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-5-benzoyl-3-cyano-1-phenylpyrrol-2-yl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile typically involves multi-step reactions. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions, such as condensation and substitution, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of solvent-free reactions or reactions under controlled temperature conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target compound . Alternatively, stirring the reactants at elevated temperatures, such as 70°C, can also be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-5-benzoyl-3-cyano-1-phenylpyrrol-2-yl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(4-Amino-5-benzoyl-3-cyano-1-phenylpyrrol-2-yl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Amino-5-benzoyl-3-cyano-1-phenylpyrrol-2-yl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar cyano and amino functional group arrangement and are known for their interesting pharmacological properties.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
2-[(4-Amino-5-benzoyl-3-cyano-1-phenylpyrrol-2-yl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(4-amino-5-benzoyl-3-cyano-1-phenylpyrrol-2-yl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N6OS/c1-32(2)22-13-14-31-27(21(22)16-29)35-17-23-20(15-28)24(30)25(26(34)18-9-5-3-6-10-18)33(23)19-11-7-4-8-12-19/h3-14H,17,30H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQJALZQJROIKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)SCC2=C(C(=C(N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4)N)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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